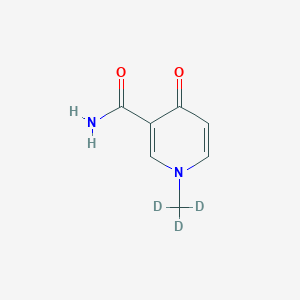

N-Methyl-4-pyridone-3-carboxamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

4-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)/i1D3 |

InChI Key |

KTLRWTOPTKGYQY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CC(=O)C(=C1)C(=O)N |

Canonical SMILES |

CN1C=CC(=O)C(=C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-4-pyridone-3-carboxamide-d3

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-4-pyridone-3-carboxamide-d3, an isotopically labeled derivative of a significant metabolite of niacin and nicotinamide adenine dinucleotide (NAD).[1][2] This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analysis of this compound, often utilized as an internal standard in quantitative bioanalytical studies.[3]

Physicochemical Properties

This compound is the deuterated analog of N-Methyl-4-pyridone-3-carboxamide, where the three hydrogen atoms of the N-methyl group are replaced with deuterium.

| Property | Value | Source |

| Catalogue Number | AR-N01438 | [4] |

| CAS Number | 1207384-47-1 | [4] |

| Molecular Formula | C₇H₅D₃N₂O₂ | [4] |

| Molecular Weight | 155.17 g/mol | [4][5] |

| Appearance | Solid | [6] |

Synthesis Pathway

The synthesis of this compound is analogous to that of its non-deuterated counterpart, typically involving a multi-step process.[7] The key difference is the use of a deuterated methylating agent in the final step. A plausible synthetic route starts from 4-chloronicotinic acid.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the non-deuterated analog.[7]

Step 1: Synthesis of Methyl 4-methoxynicotinate

-

To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.

-

Stir the reaction mixture under a nitrogen atmosphere overnight at 65-70 °C.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the crude product in saturated sodium bicarbonate (NaHCO₃) solution (to achieve a pH of 8-9) and extract with chloroform (CHCl₃) (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 4-methoxynicotinate.

Step 2: Synthesis of 4-Methoxynicotinamide

-

Charge a sealed tube with methyl 4-methoxynicotinate (1.0 g, 5.98 mmol) and a methanolic solution of ammonia (28-30%, 40 mL).

-

Stir the resulting mixture at room temperature for 15 hours.

-

Evaporate the solvent under reduced pressure.

-

Triturate the residue with water.

-

Filter the solid product and wash with water to obtain 4-methoxynicotinamide.

Step 3: Synthesis of this compound

-

To a solution of 4-methoxynicotinamide (438 mg, 2.88 mmol) in a methanol:water (9:1) mixture (10 mL), add iodomethane-d3 (CD₃I).

-

Stir the reaction under a nitrogen atmosphere for 24 hours at 60 °C.[7]

-

After 24 hours, cool the mixture in an ice bath for 1 hour.

-

Filter the resulting yellow precipitate, wash with cold methanol, and dry under high vacuum to yield this compound. Purification is typically not required for the precipitated product.[7]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).

-

¹H NMR: Acquire proton NMR spectra to confirm the aromatic protons and the absence of the N-methyl proton signal.

-

¹³C NMR: Acquire carbon NMR spectra to identify all carbon atoms in the molecule.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common mobile phase system.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

-

Purity Assessment: The purity of the compound is determined by the peak area percentage of the main product peak.

Characterization Data

The following tables summarize the expected characterization data for this compound. Definitive data should be obtained from the Certificate of Analysis provided by the supplier.[5]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-2 |

| ~8.5 | d | 1H | H-6 |

| ~7.2 | d | 1H | H-5 |

| N/A | N/A | N/A | N-CD₃ |

Note: The N-methyl signal will be absent in the ¹H NMR spectrum due to deuteration.

Table 2: Expected Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Expected [M+H]⁺ (m/z) | 156.08 |

Table 3: HPLC Purity Data

| Parameter | Typical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Purity | >98% |

Biological Context and Metabolic Pathway

N-Methyl-4-pyridone-3-carboxamide is a metabolic breakdown product of niacin and NAD.[8] In humans, it is considered a uremic toxin, accumulating in the blood when kidney function is impaired.[6] The metabolic pathway involves the methylation of nicotinamide to 1-methylnicotinamide, which is then oxidized to form N-methyl-pyridones.[9]

References

- 1. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]

- 2. Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - CAS - 1207384-47-1 | Axios Research [axios-research.com]

- 5. bdg.co.nz [bdg.co.nz]

- 6. 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2 | CID 440810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Biochemical Pathways of Nicotinamide-Derived Pyridones [mdpi.com]

- 8. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]

- 9. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Methyl-4-pyridone-3-carboxamide-d3 as a Key Metabolite of Nicotinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (a form of vitamin B3) is a fundamental precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The metabolic fate of nicotinamide is a critical area of study in various fields, including nutrition, pharmacology, and drug development, due to its implications for cellular energy, DNA repair, and signaling. One of the terminal metabolites of nicotinamide is N-Methyl-4-pyridone-3-carboxamide (4-py). The deuterated isotopologue, N-Methyl-4-pyridone-3-carboxamide-d3 (4-py-d3), serves as an indispensable internal standard for the accurate quantification of 4-py in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of 4-py as a metabolite of nicotinamide, detailing its metabolic pathway, quantitative data, and the experimental protocols for its analysis.

Metabolic Pathway of Nicotinamide to N-Methyl-4-pyridone-3-carboxamide

The metabolism of excess nicotinamide primarily occurs in the liver. The pathway leading to the formation of 4-py involves two key enzymatic steps. Initially, nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). Subsequently, MNA is oxidized by aldehyde oxidase (AOX) to yield two main pyridone metabolites: N-methyl-2-pyridone-5-carboxamide (2-py) and N-Methyl-4-pyridone-3-carboxamide (4-py). While 2-py is a major metabolite in humans, 4-py is the predominant metabolite in rats.[1][2][3]

Quantitative Data

The urinary excretion of nicotinamide metabolites provides a valuable indicator of niacin status. The following tables summarize quantitative data on the urinary excretion of N-Methyl-4-pyridone-3-carboxamide and related metabolites in humans.

Table 1: Urinary Excretion of Nicotinamide Metabolites in Healthy Adults

| Metabolite | Mean Daily Excretion (μmol/day) | Standard Deviation (μmol/day) | Reference |

| N-Methyl-4-pyridone-3-carboxamide (4-py) | 7.12 | 3.25 | [4] |

| N'-methylnicotinamide (MNA) | ~28.48 | - | [4] |

| N'-methyl-2-pyridone-5-carboxamide (2-py) | ~64.08 | - | [4] |

Data from a study on Japanese students consuming self-selected foods. MNA and 2-py values are estimated based on the reported ratios to 4-py excretion.[4]

Table 2: Pharmacokinetic Parameters of Nicotinamide Metabolites in Plasma After Oral Administration of Nicotinamide

| Metabolite | Cmax (μM) | Tmax (h) | AUC (μM*h) | Reference |

| Nicotinamide | 52 | - | - | [5] |

| N1-methylnicotinamide | 91 | - | - | [5] |

Data from a study in early Alzheimer's disease patients receiving 1500 mg oral nicotinamide twice daily for 12 months. Specific quantitative data for 4-py in plasma is limited in the literature.[5]

Experimental Protocols

The accurate quantification of N-Methyl-4-pyridone-3-carboxamide in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The use of a deuterated internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Protocol 1: LC-MS/MS for Quantification of Nicotinamide Metabolites in Human Urine

This protocol provides a general framework for the analysis of nicotinamide metabolites in urine.

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any precipitate.

-

Dilute an aliquot of the supernatant with a suitable buffer or mobile phase.

-

Add a known concentration of the internal standard solution, including this compound.

-

Vortex the sample and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 5 µm particle size) is commonly used.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 4-py and its deuterated internal standard need to be optimized.

Table 3: Example MRM Transitions for Nicotinamide Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-methyl-2-pyridone-5-carboxamide (2-py) | 153.1 | 110.2 |

| Nicotinamide (NAM) | 123.1 | 80.0 |

| Nicotinic Acid (NA) | 124.1 | 80.1 |

| Nicotinuric Acid (NUA) | 181.0 | 79.0 |

Note: Specific transitions for N-Methyl-4-pyridone-3-carboxamide and its d3-labeled standard should be determined empirically.[7]

Synthesis of this compound

While a detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature, its commercial availability indicates that its synthesis is established.[8] Generally, deuterated standards are synthesized using deuterated starting materials or reagents. A plausible synthetic route would involve the methylation of a suitable precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD3I).

Experimental and Logical Workflows

The study of nicotinamide metabolism often involves the use of stable isotope tracers to follow the metabolic fate of the vitamin in vivo.

Conclusion

N-Methyl-4-pyridone-3-carboxamide is a significant terminal metabolite of nicotinamide. Its accurate quantification in biological fluids is essential for understanding niacin metabolism in health and disease. The use of the deuterated internal standard, this compound, in conjunction with LC-MS/MS, provides a robust and reliable analytical method for this purpose. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of drug metabolism, clinical chemistry, and nutritional science. Further research is warranted to establish a more comprehensive quantitative profile of 4-py in human plasma and to explore its potential as a biomarker in various pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Biological Significance of N-Methyl-4-pyridone-3-carboxamide (4PY) Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) degradation, has emerged from being a simple metabolic byproduct to a molecule of significant biological interest. Historically viewed as an inert waste product, recent evidence has implicated 4PY and its derivatives in a range of physiological and pathological processes, including uremia, cardiovascular disease, and cancer biology. This technical guide provides an in-depth exploration of the formation, biological activities, and analytical methodologies related to 4PY, with a focus on its implications for drug development and clinical research.

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY) is an organic compound belonging to the nicotinamide family.[1][2] It is a key end-product of nicotinamide and nicotinic acid metabolism.[3] The formation of 4PY is a crucial step in the catabolism of NAD+, a fundamental coenzyme in cellular redox reactions.[4] While its primary role is in the elimination of excess niacin, the accumulation of 4PY has been associated with several disease states, highlighting its potential as a biomarker and a therapeutic target. This guide will delve into the biochemical pathways of 4PY formation, its known biological effects, and the experimental protocols used for its study.

Biochemical Formation of N-Methyl-4-pyridone-3-carboxamide

The biosynthesis of 4PY is a multi-step process that begins with the methylation of nicotinamide.

The NAD+ Salvage Pathway and Nicotinamide Methylation

Nicotinamide, derived from the diet or the breakdown of NAD+, is primarily recycled back to NAD+ through the salvage pathway. However, under conditions of excess nicotinamide, it is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM).[4] This reaction utilizes S-adenosylmethionine (SAM) as a methyl donor.

Oxidation to 4PY by Aldehyde Oxidase

The final step in 4PY formation is the oxidation of MNAM. This reaction is catalyzed by the enzyme aldehyde oxidase (AOX), a complex molybdo-flavoprotein with broad substrate specificity.[1][2] The oxidation of MNAM by AOX yields N-Methyl-4-pyridone-3-carboxamide.[1][2][4]

Biological Significance and Cellular Effects

The biological roles of 4PY are multifaceted and context-dependent. While it is a normal human metabolite, its accumulation can have significant physiological consequences.[1]

Role as a Uremic Toxin

In individuals with chronic kidney disease (CKD), impaired renal clearance leads to the accumulation of various metabolic byproducts, including 4PY.[1][5] Elevated levels of 4PY are a hallmark of uremia and are thought to contribute to the systemic toxicity observed in these patients.[1]

Association with Cardiovascular Disease

Recent studies have identified a link between elevated levels of 4PY and an increased risk of cardiovascular disease.[6] The precise mechanisms underlying this association are still under investigation but may involve the promotion of vascular inflammation.

PARP Inhibition

Structurally, 4PY and its related pyridones bear resemblance to known inhibitors of poly(ADP-ribose) polymerase (PARP).[7] PARP is a family of enzymes involved in DNA repair and cell death. Inhibition of PARP activity by 4PY at sub-millimolar concentrations has been reported, which could have implications for cancer therapy and other conditions where PARP inhibitors are used.[7]

Altered Energy Metabolism

4PY has been shown to alter energy metabolism by inhibiting mitochondrial ATP production and glycolysis.[8] This effect could be particularly relevant in tissues with high energy demands.

Quantitative Data on 4PY

The concentration of 4PY in biological fluids can vary significantly depending on dietary intake of niacin, individual metabolic rates, and the presence of disease.

| Parameter | Value | Condition | Reference |

| Urinary Excretion | 7.12 ± 3.25 µmol/day | Healthy Japanese students on self-selected diets | [3][9] |

| Plasma Concentration | ~54 µ g/100 ml | Healthy subject 3 hours after 600 mg nicotinamide ingestion | [10] |

| Plasma Concentration (4PYR) | ~60 nM | Healthy individuals | [11] |

| Plasma Concentration (2PY) | 0.39 ± 0.22 µM | Healthy children (5-16 years) | [11] |

| Plasma Concentration (2PY) | 1.01 ± 0.5 µM | Healthy adults | [11] |

Note: 2PY (N1-methyl-2-pyridone-5-carboxamide) is another major metabolite of nicotinamide. 4PYR (4-pyridone-3-carboxamide-1-β-D-ribonucleoside) is a ribosylated form.

Experimental Protocols

Quantification of 4PY in Biological Samples

A common method for the quantification of 4PY in urine and plasma is high-performance liquid chromatography (HPLC).

Protocol: HPLC-based Quantification of 4PY

-

Sample Preparation:

-

Plasma: To 25 µL of plasma, add 5 µL of an internal standard (e.g., 2-chloroadenosine). Precipitate proteins by adding 70 µL of acetonitrile.[12] Incubate on ice for 20 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.[12] Evaporate the supernatant to dryness. Reconstitute the pellet in a volume of water equal to the initial plasma volume and extract with methanol (1:3 v/v).[12] Repeat the incubation, centrifugation, and evaporation steps.[12]

-

Urine: Dilute urine samples with the mobile phase.

-

-

Chromatographic Conditions:

-

Quantification:

-

Generate a standard curve using known concentrations of pure 4PY.

-

Calculate the concentration of 4PY in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

PARP Activity Assay

The inhibitory effect of 4PY on PARP activity can be assessed using commercially available kits or by measuring the consumption of NAD+.

Protocol: In Vitro PARP Inhibition Assay

-

Reagents: Recombinant PARP enzyme, activated DNA, NAD+, and a detection reagent for NAD+ or a labeled NAD+ analog.

-

Procedure:

-

Incubate recombinant PARP with activated DNA in the presence of varying concentrations of 4PY.

-

Initiate the reaction by adding NAD+.

-

After a defined incubation period, stop the reaction.

-

Measure the remaining NAD+ concentration or the incorporation of the labeled ADP-ribose into acceptor proteins.

-

-

Analysis:

-

Calculate the percentage of PARP inhibition for each concentration of 4PY.

-

Determine the IC50 value, which is the concentration of 4PY that inhibits 50% of the PARP activity.

-

Implications for Drug Development

The biological activities of 4PY present several opportunities and challenges for drug development.

-

Biomarker Development: Monitoring 4PY levels could be valuable for assessing the risk of cardiovascular disease in patients with CKD and for monitoring niacin supplementation therapy.

-

Therapeutic Targeting: The inhibition of PARP by 4PY suggests that targeting the nicotinamide catabolic pathway could be a novel approach in cancer therapy, potentially sensitizing tumors to DNA-damaging agents.

-

Toxicity Concerns: For drugs that are metabolized by aldehyde oxidase, co-administration with high doses of niacin could potentially lead to competitive inhibition and altered drug pharmacokinetics.

Conclusion

N-Methyl-4-pyridone-3-carboxamide is a biologically active metabolite that plays a more complex role than previously appreciated. Its formation is a key aspect of NAD+ metabolism, and its accumulation is associated with significant pathological conditions. Further research into the signaling pathways modulated by 4PY and the development of robust analytical methods will be crucial for fully understanding its biological significance and for harnessing its therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers and clinicians working in this expanding field.

References

- 1. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]

- 2. Bovine Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (BMDB0004194) [bovinedb.ca]

- 3. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) - FooDB [foodb.ca]

- 6. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]

- 7. An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Methyl-4-pyridone-3-carboxamide | 769-49-3 | FM30065 [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of N-Methyl-4-pyridone-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), a key metabolite of nicotinamide (a form of vitamin B3), plays a significant role in the intricate web of NAD+ metabolism.[1][2] Its formation and clearance are of considerable interest in understanding niacin utilization, cellular redox status, and potential toxicological implications, particularly in the context of renal health.[3] This technical guide provides a comprehensive overview of the metabolic fate of 4PY, detailing its biosynthesis, distribution, and excretion, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Biosynthesis and Metabolism

The primary pathway for the formation of N-Methyl-4-pyridone-3-carboxamide involves the enzymatic oxidation of its precursor, N1-methylnicotinamide (NMN).[3] This reaction is predominantly catalyzed by the cytosolic enzyme aldehyde oxidase (AOX).[4][5]

The metabolic cascade begins with the methylation of nicotinamide to NMN, a reaction mediated by nicotinamide N-methyltransferase (NNMT). Subsequently, aldehyde oxidase acts on NMN to produce 4PY, as well as its structural isomer, N-methyl-2-pyridone-5-carboxamide (2PY).[5][6] The ratio of these two pyridones exhibits significant species-specific variation. In rats, 4PY is the major metabolite, while in humans, the formation of 2PY is favored.[7][8]

Figure 1: Biosynthesis pathway of N-Methyl-4-pyridone-3-carboxamide.

Quantitative Pharmacokinetic Data

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4PY is crucial for assessing its physiological impact. While comprehensive pharmacokinetic data for 4PY itself is limited, studies on nicotinamide administration provide valuable insights into its formation and elimination.

| Parameter | Species | Value | Reference |

| Urinary Excretion | Human | 7.12 ± 3.25 µmol/day | [7] |

| Human (Female) | 4.66 - 6.82 mg/24h | [9] | |

| Human (Male) | 10.2 - 23.96 mg/24h | [9] | |

| Relative Excretion (4PY vs. 2PY) | Human | ~1:9 | [7] |

| Rat | Major Metabolite | [7] | |

| Plasma Concentration (Post-Nicotinamide) | Human | Approx. 54 µ g/100 mL (3 hours after 600 mg nicotinamide) | [10] |

Table 1: Quantitative Data on N-Methyl-4-pyridone-3-carboxamide

Experimental Protocols

Accurate quantification of 4PY in biological matrices is essential for metabolic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most common analytical techniques employed.

Protocol 1: Simultaneous Determination of Nicotinamide and its Metabolites in Urine by HPLC-UV

This protocol is adapted from the method described by Shibata et al. (1988) for the analysis of nicotinamide and its metabolites, including 4PY, in urine.[11]

1. Sample Preparation:

-

Centrifuge urine samples to remove any particulate matter.

-

Dilute the supernatant with the mobile phase as needed to bring the analyte concentrations within the calibration range.

-

Filter the diluted sample through a 0.45 µm filter before injection.

2. HPLC-UV Conditions:

-

Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)

-

Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), adjusted to pH 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Internal Standard: Isonicotinamide

3. Quantification:

-

Construct a calibration curve using standard solutions of 4PY of known concentrations.

-

Calculate the concentration of 4PY in the urine samples by comparing the peak area ratio of 4PY to the internal standard against the calibration curve.

Figure 2: Workflow for HPLC-UV analysis of 4PY in urine.

Protocol 2: Analysis of N-Methyl-4-pyridone-3-carboxamide in Plasma by LC-MS/MS

This protocol is based on a method for the simultaneous determination of nicotinic acid and its metabolites in rat plasma.[12][13]

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex and centrifuge the sample.

-

Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

-

Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)

-

Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

-

Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transition: Monitor the specific precursor-to-product ion transition for 4PY (e.g., m/z 153 -> 136).

3. Quantification:

-

Generate a calibration curve using matrix-matched standards.

-

Quantify 4PY in plasma samples based on the peak area ratio relative to the internal standard.

Figure 3: Workflow for LC-MS/MS analysis of 4PY in plasma.

Conclusion

The metabolic fate of N-Methyl-4-pyridone-3-carboxamide is a critical aspect of niacin and NAD+ metabolism. Its formation via aldehyde oxidase and subsequent urinary excretion are key processes in maintaining nicotinamide homeostasis. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the physiological and pathological roles of this important metabolite. Future studies focusing on detailed pharmacokinetic profiling and the elucidation of its potential transport mechanisms will provide a more complete understanding of its in vivo disposition.

References

- 1. The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]

- 4. Estimation of aldehyde oxidase activity in vivo from conversion ratio of N1-methylnicotinamide to pyridones, and intraspecies variation of the enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of N-Methyl-4-pyridone-3-carboxamide-d3 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available N-Methyl-4-pyridone-3-carboxamide-d3, a deuterated internal standard crucial for the accurate quantification of its unlabeled analogue in various biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those focused on nicotinamide and nicotine metabolism.

Introduction

N-Methyl-4-pyridone-3-carboxamide is a key metabolite in the nicotinamide and nicotinate metabolic pathways.[1][2][3] Its quantification is essential for understanding the disposition of nicotinamide, a form of vitamin B3, and for studying the metabolism of related compounds like nicotine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry-based techniques, as it corrects for matrix effects and variations in sample preparation and instrument response.[4][5][6]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| MedChemExpress | HY-113472S | 1207384-47-1 | C₇H₅D₃N₂O₂ | 155.17 | ≥98.0% | 1mg, 5mg, 10mg |

| Axios Research | AR-N01438 | 1207384-47-1 | C₇H₅D₃N₂O₂ | 155.17 | N/A | N/A |

| Clearsynth | N/A | 769-49-3 (unlabeled) | C₇H₅D₃N₂O₂ | 155.17 | N/A | N/A |

| BDG Synthesis | N/A | 769-49-3 (unlabeled) | C₇H₅D₃N₂O₂ | 155.17 | >98% | 10mg, 25mg, 50mg |

Metabolic Pathway of N-Methyl-4-pyridone-3-carboxamide

N-Methyl-4-pyridone-3-carboxamide is a downstream product of nicotinamide metabolism. The pathway involves the methylation of nicotinamide to N-methylnicotinamide, which is then oxidized by aldehyde oxidase to form N-Methyl-2-pyridone-5-carboxamide (2PY) and N-Methyl-4-pyridone-3-carboxamide (4PY).[2][7]

Experimental Workflow for Quantitative Analysis

The use of this compound as an internal standard is integral to a robust quantitative workflow, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Experimental Protocol: LC-MS/MS Quantification

The following is a representative protocol for the quantification of N-Methyl-4-pyridone-3-carboxamide in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for the analysis of nicotinamide metabolites.[4][8][9]

1. Materials and Reagents

-

N-Methyl-4-pyridone-3-carboxamide (analyte standard)

-

This compound (internal standard) from a commercial supplier

-

Human plasma (or other biological matrix)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

2. Preparation of Standard and Internal Standard Stock Solutions

-

Prepare a 1 mg/mL stock solution of N-Methyl-4-pyridone-3-carboxamide in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From these stock solutions, prepare a series of working standard solutions of the analyte and a working internal standard solution by serial dilution in 50% methanol/water.

3. Sample Preparation

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL).

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is often suitable for separating these polar metabolites.

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at high organic content (e.g., 95% B) and decrease to elute the polar analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

N-Methyl-4-pyridone-3-carboxamide: Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z [Specific fragment to be determined by infusion].

-

This compound: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z [Corresponding fragment to the unlabeled analyte].

-

-

Note: The specific MRM transitions and collision energies should be optimized by infusing the individual standard solutions into the mass spectrometer.

-

5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

This detailed guide provides a comprehensive starting point for researchers interested in the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide. By utilizing the commercially available deuterated internal standard and following a robust analytical methodology, researchers can achieve accurate and reliable quantification of this important metabolite in their studies.

References

- 1. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of aldehyde oxidase activity in vivo from conversion ratio of N1-methylnicotinamide to pyridones, and intraspecies variation of the enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Abundance of N-Methyl-4-pyridone-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), also known as N-Me-4PY, is a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) degradation. As a breakdown product of niacin (Vitamin B3), its presence in biological fluids is a normal physiological occurrence. However, fluctuations in its concentration can be indicative of metabolic changes, renal function, and have been associated with certain pathological states. This technical guide provides a comprehensive overview of the natural abundance of 4PY, detailed experimental protocols for its quantification, and an exploration of its biosynthetic pathway.

Data Presentation: Quantitative Abundance of N-Methyl-4-pyridone-3-carboxamide

The following tables summarize the reported concentrations of N-Methyl-4-pyridone-3-carboxamide in various human biological matrices under different physiological and pathological conditions.

| Biological Matrix | Population | Condition | Concentration | Citation |

| Plasma | Healthy Adult | Normal | 0.26 ± 0.09 µM | [1] |

| Plasma | Adult | Uremia | 4.19 ± 3.10 µM | [1] |

| Plasma | Healthy Adult | Post 600 mg Nicotinamide | ~3.55 µM (54 µ g/100 ml) | [2] |

| Urine | Healthy Japanese Students | Normal | 7.12 ± 3.25 µmol/day | [3][4] |

Note: Concentrations can vary based on diet, age, and individual metabolic differences.

Biosynthetic Pathway of N-Methyl-4-pyridone-3-carboxamide

N-Methyl-4-pyridone-3-carboxamide is a product of the NAD+ salvage pathway. Dietary niacin and tryptophan are precursors for NAD+ synthesis. NAD+ is utilized in various cellular processes, releasing nicotinamide. Nicotinamide is then methylated to form N-methylnicotinamide (MNA) by the enzyme nicotinamide N-methyltransferase (NNMT). Subsequently, aldehyde oxidase catalyzes the oxidation of MNA to N-Methyl-4-pyridone-3-carboxamide, which is then excreted in the urine.[5][6][7]

Experimental Protocols

Accurate quantification of N-Methyl-4-pyridone-3-carboxamide is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Workflow for Quantification

The general workflow for the analysis of 4PY in biological samples involves sample collection, preparation, chromatographic separation, detection, and data analysis.

Detailed Methodologies

This protocol is adapted from methodologies described for the analysis of nicotinamide metabolites in plasma.[8][9]

-

Objective: To remove proteins that can interfere with the analysis and extract 4PY.

-

Materials:

-

Blood plasma collected in EDTA or heparin tubes.

-

Acetonitrile (ACN), ice-cold.

-

Microcentrifuge tubes.

-

Centrifuge capable of 4°C and high-speed centrifugation.

-

Nitrogen evaporator (optional).

-

Reconstitution solvent (e.g., 10:90 ACN/water with 0.1% formic acid).

-

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma sample briefly.

-

In a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to 100 µL of plasma to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the reconstitution solvent for concentration.

-

This protocol is based on methods for the direct analysis of urine samples.[10][11]

-

Objective: To prepare urine for direct injection or after a simple clean-up step.

-

Materials:

-

Urine sample.

-

Syringe filters (0.22 µm).

-

HPLC vials.

-

Deionized water for dilution.

-

-

Procedure for Direct Injection:

-

Thaw frozen urine samples to room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.

-

The sample is now ready for injection. For highly concentrated samples, dilution with deionized water may be necessary.

-

-

Procedure for Solid Phase Extraction (SPE) Clean-up (for complex matrices):

-

Follow steps 1 and 2 from the direct injection protocol.

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the 4PY with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.

-

Conclusion

N-Methyl-4-pyridone-3-carboxamide is a naturally occurring metabolite whose levels can provide valuable insights into NAD+ metabolism and overall health. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in drug development and metabolic studies. The provided methodologies for quantification, when coupled with a clear understanding of its biosynthetic pathway, will aid in the accurate assessment of this important biomolecule.

References

- 1. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldmanlaboratories.com [goldmanlaboratories.com]

- 6. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of N-Methyl-4-pyridone-3-carboxamide in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

N-Methyl-4-pyridone-3-carboxamide (4-PY) is a key metabolite of nicotinamide and is implicated in the broader NAD+ metabolism pathway.[1][2] Accurate quantification of 4-PY in biological matrices like plasma is crucial for pharmacokinetic studies, nutritional research, and for understanding its potential role in various physiological and pathological states. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as N-Methyl-4-pyridone-3-carboxamide-d3 (4-PY-d3), is the gold standard for quantitative LC-MS analysis.[3] This internal standard closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization behavior, thus effectively correcting for variations in sample preparation, matrix effects, and instrument response.[3]

This application note details a robust and reliable LC-MS/MS method for the quantification of 4-PY in human plasma using 4-PY-d3 as an internal standard. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

1. Materials and Reagents

-

Analytes: N-Methyl-4-pyridone-3-carboxamide (4-PY), this compound (4-PY-d3, Internal Standard - IS)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

Biological Matrix: Human Plasma (K2-EDTA)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-PY and 4-PY-d3 in methanol.

-

Working Standard Solutions: Serially dilute the 4-PY primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 4-PY-d3 primary stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma samples, calibration standards, and quality control (QC) samples into 1.5 mL microcentrifuge tubes.

-

Add 10 µL of the 100 ng/mL 4-PY-d3 internal standard working solution to all tubes (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added). Vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 v/v Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and centrifuge at 4,000 rpm for 5 minutes.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

System: A standard UHPLC system.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-1.0 min: 5% B

-

1.0-5.0 min: 5% to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.0-6.1 min: 95% to 5% B

-

6.1-8.0 min: Hold at 5% B (Re-equilibration)

-

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4-PY: Precursor ion m/z 153.1 → Product ion m/z 136.1[4]

-

4-PY-d3 (IS): Precursor ion m/z 156.1 → Product ion m/z 139.1

-

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

-

Data Presentation

Table 1: Calibration Curve for 4-PY in Human Plasma

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 1,250 | 115,000 | 0.0109 | 1.05 | 105.0 |

| 5.0 | 6,300 | 116,500 | 0.0541 | 4.98 | 99.6 |

| 20.0 | 25,100 | 114,800 | 0.2186 | 20.3 | 101.5 |

| 50.0 | 62,000 | 115,200 | 0.5382 | 49.5 | 99.0 |

| 100.0 | 126,000 | 115,900 | 1.0871 | 101.2 | 101.2 |

| 250.0 | 315,000 | 116,100 | 2.7132 | 248.7 | 99.5 |

| 500.0 | 628,000 | 115,500 | 5.4372 | 501.5 | 100.3 |

| 1000.0 | 1,255,000 | 115,300 | 10.8847 | 998.9 | 99.9 |

| Regression Equation: y = 0.0109x + 0.0005; R² = 0.9995 |

Table 2: Precision and Accuracy of Quality Control (QC) Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |

| Low QC | 3.0 | 3.09 | 0.15 | 4.85 | 103.0 |

| Mid QC | 150.0 | 147.5 | 5.90 | 4.00 | 98.3 |

| High QC | 750.0 | 761.2 | 25.12 | 3.30 | 101.5 |

Mandatory Visualizations

Caption: Experimental workflow for 4-PY quantification.

Caption: Logic of internal standard correction.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of N-Methyl-4-pyridone-3-carboxamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision by compensating for potential variabilities during the analytical process. This method is suitable for use in clinical research, metabolic studies, and pharmacokinetic analysis.

References

- 1. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]

- 2. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of N-Methyl-4-pyridone-3-carboxamide (4PY) in Human Plasma using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide (4PY), a key metabolite of niacin and Nicotinamide Adenine Dinucleotide (NAD+). The method employs a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay using a stable isotope-labeled internal standard, N-Methyl-4-pyridone-3-carboxamide-d3 (4PY-d3), for accurate quantification in human plasma. This protocol is intended for use in pharmacokinetic studies, clinical research, and drug development programs where monitoring of the NAD+ metabolome is critical.

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY) is a terminal metabolite in the catabolism of niacin (Vitamin B3) and the essential redox cofactor NAD+.[1][2] Under physiological conditions, nicotinamide that is not recycled into the NAD+ salvage pathway is methylated to N1-methylnicotinamide (MNAM), which is then oxidized by aldehyde oxidase to form N1-methyl-2-pyridone-5-carboxamide (2PY) and 4PY.[2][3] Elevated levels of 4PY have been associated with cardiovascular disease and are considered a uremic toxin, accumulating in patients with chronic kidney disease.[4] Therefore, the accurate and precise quantification of 4PY in biological matrices is crucial for understanding its role in disease pathology and for monitoring patient response to therapeutic interventions.

This application note describes a validated bioanalytical method for the determination of 4PY in human plasma using LC-MS/MS and a deuterated internal standard (IS), 4PY-d3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and potential matrix effects.[5]

Metabolic Pathway of 4PY Formation

The formation of 4PY is a key branch of the NAD+ catabolic pathway. Dietary niacin and tryptophan are converted to NAD+, which is then degraded to nicotinamide (NAM). Nicotinamide N-methyltransferase (NNMT) methylates NAM to form N1-methylnicotinamide (MNAM). Subsequently, aldehyde oxidase (AOX) converts MNAM into 4PY and its isomer, 2PY.

Experimental Protocol

This protocol is based on established methods for the analysis of nicotinamide metabolites in biological fluids.[3][4]

Materials and Reagents

-

Analytes: N-Methyl-4-pyridone-3-carboxamide (4PY), this compound (4PY-d3)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

-

Matrix: Blank Human Plasma (K2EDTA)

Instrumentation

-

LC System: UPLC/HPLC system capable of binary gradient elution.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4PY and 4PY-d3 in methanol to prepare individual stock solutions.

-

Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4PY-d3 stock solution with acetonitrile.

Sample Preparation Protocol

The sample preparation is a straightforward protein precipitation procedure, which is efficient and suitable for high-throughput analysis.[3][4][6]

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |

| Total Run Time | 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 450 °C |

| Gas Flow Rates | Optimized for specific instrument |

Table 3: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4PY | 153.1 | 136.1 | 100 | 20 |

| 4PY-d3 (IS) | 156.1 | 139.1 | 100 | 20 |

| Note: The transition for 4PY is based on published data.[3] The transition for the d3-internal standard is projected based on the fragmentation pattern. |

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[7] The following table summarizes representative performance characteristics for a validated method of this type.[4][8]

Table 4: Representative Method Validation Summary

| Parameter | Specification | Representative Result |

| Calibration Range | 8-10 points, r² > 0.99 | 5.0 - 5000 ng/mL, r² > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 5.0 ng/mL |

| Intra-day Precision (%CV) | < 15% (except LLOQ < 20%) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% (except LLOQ < 20%) | 4.1% - 9.5% |

| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | -6.7% to 5.4% |

| Matrix Effect | IS-normalized factor within acceptable limits | No significant matrix effect observed |

| Recovery | Consistent and reproducible | > 85% |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 4PY in human plasma using LC-MS/MS with a deuterated internal standard. The described method, featuring a simple protein precipitation sample preparation and a rapid LC-MS/MS analysis, is sensitive, specific, and robust. It is well-suited for high-throughput bioanalysis in clinical and research settings to further investigate the role of NAD+ metabolism in health and disease.

References

- 1. bevital.no [bevital.no]

- 2. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]

- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of N-Methyl-4-pyridone-3-carboxamide in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with N-Methyl-4-pyridone-3-carboxamide-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY) is a major metabolite of nicotinamide and nicotinic acid.[1] As a key product in the catabolism of NAD+, its levels in biological fluids can be indicative of metabolic status and have been associated with various physiological and pathological conditions.[2] Accurate and robust quantification of 4PY is therefore crucial for researchers in drug development and metabolic studies. This application note details a sensitive and specific method for the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, N-Methyl-4-pyridone-3-carboxamide-d3.

Due to the polar nature of N-Methyl-4-pyridone-3-carboxamide, a derivatization step is necessary to increase its volatility for GC-MS analysis. This protocol employs a well-established trimethylsilyl (TMS) derivatization method, which converts the polar analyte into a more volatile TMS-ether derivative, enabling excellent chromatographic separation and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for biological fluid samples such as plasma or urine.

Materials:

-

Biological matrix (e.g., plasma, urine)

-

This compound (Internal Standard)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH), 1M solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample (e.g., plasma, urine).

-

Spike the sample with the internal standard, this compound, to a final concentration of 1 µg/mL.

-

Add 50 µL of 1M NaOH to basify the sample.

-

Add 1 mL of dichloromethane (DCM) to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the lower organic layer (DCM) to a clean microcentrifuge tube.

-

Evaporate the DCM to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Trimethylsilylation)

Materials:

-

Dried sample extract from the previous step

-

Pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

To the dried sample extract, add 50 µL of pyridine.

-

Add 50 µL of MSTFA with 1% TMCS.

-

Vortex the mixture for 30 seconds.

-

Heat the sample at 60°C for 30 minutes to facilitate the derivatization reaction.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

| Parameter | Value |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | To be determined empirically based on the mass spectrum of the TMS-derivatized analyte and internal standard. |

Data Presentation

The following table summarizes the expected quantitative performance of the GC-MS method for N-Methyl-4-pyridone-3-carboxamide. These values are based on typical performance characteristics of similar validated GC-MS methods for derivatized small molecules.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 15% |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for N-Methyl-4-pyridone-3-carboxamide-d3 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-4-pyridone-3-carboxamide-d3 (N-Me-4-Py-d3) as a stable isotope tracer for metabolic flux analysis, particularly within the context of nicotinamide and NAD+ metabolism. The protocols outlined below offer detailed methodologies for conducting tracer experiments and analyzing the resulting data.

Introduction

N-Methyl-4-pyridone-3-carboxamide (N-Me-4-Py) is a key downstream metabolite in the catabolism of nicotinamide, a form of vitamin B3 and a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a central coenzyme in cellular redox reactions and a substrate for various signaling enzymes. Understanding the flux through the nicotinamide metabolic network is critical for research in aging, metabolic diseases, and cancer. This compound, a deuterated form of N-Me-4-Py, serves as a valuable tool for researchers to trace the metabolic fate of nicotinamide and quantify the rates of enzymatic reactions in this pathway.[1] This stable isotope-labeled compound can be administered to cells or in vivo models, and its incorporation into downstream metabolites can be monitored using mass spectrometry.

Principle of Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. When a stable isotope-labeled substrate like N-Me-4-Py-d3 is introduced, it is taken up by the cells and enters the metabolic network. As it is processed by enzymes, the deuterium label is incorporated into downstream metabolites. By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) of these metabolites over time, researchers can calculate the rates of the reactions that produced them. This information provides a dynamic view of metabolic activity that is not attainable through static measurements of metabolite concentrations alone.

N-Me-4-Py-d3 is particularly useful for studying the later stages of nicotinamide catabolism. Its primary application is as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples using isotope dilution mass spectrometry. However, its use can be extended to trace the flux through the pathway that generates it from N-methylnicotinamide.

Applications

-

Quantifying Nicotinamide Catabolism: Tracing the conversion of deuterated precursors to N-Me-4-Py-d3 allows for the quantification of the flux through the nicotinamide N-methyltransferase (NNMT) and aldehyde oxidase (AOX) enzymes.

-

Studying the Impact of Disease on NAD+ Metabolism: Alterations in nicotinamide metabolism are associated with various diseases. N-Me-4-Py-d3 can be used to investigate how these conditions affect the catabolic flux of nicotinamide.

-

Drug Development: For drugs targeting enzymes in the nicotinamide pathway, N-Me-4-Py-d3 can be used to assess their efficacy in modulating metabolic flux.

-

Pharmacokinetic Studies: The deuterated label allows for the differentiation of the administered compound from its endogenous counterpart, facilitating pharmacokinetic studies.[1]

Data Presentation

The following table represents a hypothetical dataset from a metabolic flux experiment using a deuterated nicotinamide precursor to illustrate the type of quantitative data that can be obtained. The data shows the isotopic enrichment of key metabolites in the nicotinamide catabolic pathway in a cellular model under control and treated conditions.

| Metabolite | Isotopic Enrichment (M+3) - Control (%) | Isotopic Enrichment (M+3) - Treated (%) | Fold Change |

| N-Methylnicotinamide-d3 | 15.2 ± 1.8 | 25.7 ± 2.5 | 1.69 |

| This compound | 8.5 ± 1.1 | 18.9 ± 2.1 | 2.22 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling with a Deuterated Nicotinamide Precursor

This protocol describes a general procedure for a stable isotope tracing experiment in cultured cells to measure the flux towards N-Methyl-4-pyridone-3-carboxamide.

Materials:

-

Cell culture medium (appropriate for the cell line)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Deuterated nicotinamide precursor (e.g., N-methylnicotinamide-d3)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), chilled to -80°C

-

Water (LC-MS grade)

-

Internal standard solution (containing this compound)

-

Cell scraper

-

Centrifuge tubes

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Labeling Medium Preparation: Prepare the cell culture medium containing the deuterated nicotinamide precursor at a final concentration typically in the low micromolar to millimolar range. The exact concentration should be optimized for the specific cell line and experimental goals.

-

Metabolic Labeling:

-

Aspirate the existing medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label over time.

-

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of pre-chilled 80% methanol (-80°C) containing the this compound internal standard to the cells.

-

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Vortex the tubes vigorously.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant (containing the extracted metabolites) to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 50-100 µL).

-

Vortex and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

Protocol 2: LC-MS/MS Analysis for this compound and Related Metabolites

This protocol provides a general framework for the analysis of nicotinamide metabolites using LC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 2% to 50% B over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Conditions (Example in Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Methylnicotinamide (unlabeled): Precursor ion (Q1) m/z 137.1 -> Product ion (Q3) m/z 94.1

-

N-Methylnicotinamide-d3: Precursor ion (Q1) m/z 140.1 -> Product ion (Q3) m/z 97.1

-

N-Methyl-4-pyridone-3-carboxamide (unlabeled): Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z 136.1

-

This compound: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 139.1

-

-

Collision Energy and other MS parameters: Optimize for each transition to achieve maximum sensitivity.

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the labeled and unlabeled metabolites.

-

Calculate the isotopic enrichment for each metabolite at each time point.

-

Use metabolic flux analysis software (e.g., INCA, Metran) or mathematical modeling to calculate the flux rates based on the isotopic enrichment data and a defined metabolic network model.

Visualizations

Caption: Nicotinamide Metabolism Pathway.

Caption: Experimental Workflow for Metabolic Flux Analysis.

References

Application Note: Utilizing N-Methyl-4-pyridone-3-carboxamide-d3 as a Tracer in Pharmacokinetic Studies

Introduction

Pharmacokinetic (PK) studies are fundamental to drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of stable isotope-labeled compounds, particularly deuterated molecules, has become an invaluable tool in these studies.[1][2][3] N-Methyl-4-pyridone-3-carboxamide-d3 (MEP-d3), a deuterium-labeled version of a key metabolite of nicotinamide, serves as an excellent tracer for elucidating the pharmacokinetic profile of its parent compound and related metabolic pathways.[4][5][6] This application note provides detailed protocols and data presentation for conducting pharmacokinetic studies using MEP-d3.

N-Methyl-4-pyridone-3-carboxamide (also known as 4PY) is a primary metabolite of nicotinamide-adenine dinucleotide (NAD) degradation.[4] Understanding its formation and clearance is crucial, especially as it has been identified as a potential uremic toxin that accumulates in renal failure.[4][7] The use of a deuterated tracer like MEP-d3 allows for the precise differentiation of the administered compound from endogenous levels, enabling accurate quantification and kinetic analysis.[1][2][3]

Metabolic Pathway of N-Methyl-4-pyridone-3-carboxamide

N-Methyl-4-pyridone-3-carboxamide is biosynthesized from 1-methylnicotinamide, a reaction catalyzed by the enzyme aldehyde oxidase.[4][8] This metabolic process is a key step in the catabolism of nicotinamide.

Caption: Metabolic conversion of Nicotinamide to N-Methyl-4-pyridone-3-carboxamide.

Experimental Workflow

A typical pharmacokinetic study using MEP-d3 involves several key stages, from administration to data analysis. The workflow ensures systematic collection and processing of samples for reliable results.

Caption: General workflow for a pharmacokinetic study using MEP-d3.

Detailed Experimental Protocols

Animal Handling and Dose Administration

-

Subjects: Male Sprague-Dawley rats (250-300 g).

-

Acclimatization: Animals are acclimatized for at least one week prior to the study with a standard diet and water ad libitum.

-

Dose Formulation: MEP-d3 is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to a final concentration of 1 mg/mL.

-

Administration:

-

Oral (PO): A single dose of 5 mg/kg is administered via oral gavage.

-

Intravenous (IV): A single dose of 1 mg/kg is administered via the tail vein.

-

Biological Sample Collection

-

Blood: Approximately 0.25 mL of blood is collected from the tail vein into EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 24 hours. Samples are stored at -80°C.

Sample Preparation for LC-MS/MS Analysis

-

Plasma:

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structural analog of MEP).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-